![molecular formula C18H14Cl2N2O2S B14961252 N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B14961252.png)
N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C18H14Cl2N2O2S and a molecular weight of 393.29 g/mol . This compound is characterized by the presence of a benzyl group, two chlorine atoms, a pyridinyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with benzylamine and 2-aminopyridine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide can be compared with similar compounds such as:
N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzenesulfonamide: This compound has a similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
N-benzyl-2,4-dinitrobenzenesulfonamide: This compound contains nitro groups instead of chlorine atoms, resulting in different reactivity and applications.
Imidazole-containing compounds: These compounds have a different heterocyclic structure but share some similar biological activities, such as antimicrobial and anticancer properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H14Cl2N2O2S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-benzyl-2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-15-9-10-16(20)17(12-15)25(23,24)22(18-8-4-5-11-21-18)13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
RXQIOWMTEFXDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.